3,4-Dimethoxytoluene

概述

描述

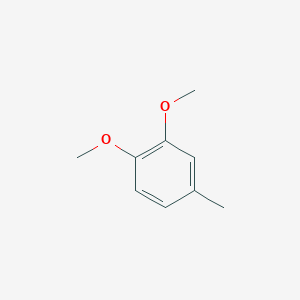

3,4-Dimethoxytoluene (CAS: 494-99-5), also known as homoveratrole or 4-methylveratrole, is an aromatic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its structure consists of a toluene backbone substituted with methoxy groups at the 3- and 4-positions. Key physical properties include:

- Boiling point: 133–135°C at 50 mmHg

- Melting point: 22–23°C

- Density: 1.051 g/mL at 25°C

- Refractive index: 1.528

- Solubility: Insoluble in water .

It is naturally found in Phoenix dactylifera (date palm) essential oil and fungal volatiles (e.g., Hypoxylon invadens) , and it contributes to the aroma profiles of truffles, smoked meats, and Prunus mume blossoms . Industrially, it serves as a precursor in synthesizing pharmaceuticals, lignin peroxidase cofactors, and graphene-based materials .

准备方法

Synthetic Routes and Reaction Conditions:

-

Alkylation of 4-Methyl Guaiacol: : One common method involves the alkylation of 4-methyl guaiacol. This process includes alkalizing 4-methyl guaiacol with an aqueous solution of inorganic alkali, followed by heating and stirring the solution to a temperature between 60 and 150 degrees Celsius. Monohalomethane is then introduced into the reaction liquid, and the reaction is carried out at the same temperature range. After the reaction is complete, the product is separated to obtain 3,4-dimethoxytoluene .

-

Catalytic Methods: : Another method involves the use of catalysts such as cobalt carbonyl complexes. In this process, 3,4-dimethoxybenzyl alcohol is subjected to catalytic hydrogenation in the presence of hydrogen and carbon monoxide. This method requires high temperature and pressure conditions .

Industrial Production Methods:

Industrial production of this compound typically involves the alkylation method due to its simplicity, high selectivity, and yield. The use of catalysts can further enhance the reaction speed and yield .

化学反应分析

Types of Reactions:

-

Oxidation: : 3,4-Dimethoxytoluene can undergo selective oxidation to form 1,4-benzoquinones. This reaction is typically carried out in the presence of hydrogen peroxide and methyltrioxorhenium in an ionic liquid medium .

-

Substitution: : The compound can undergo electrophilic aromatic substitution reactions. For example, nitration, sulfonation, and halogenation reactions can occur under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, methyltrioxorhenium, ionic liquids.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: 1,4-benzoquinones.

Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H12O2

- Molecular Weight : 152.1904 g/mol

- CAS Registry Number : 494-99-5

- IUPAC Name : 1,2-dimethoxy-4-methylbenzene

The chemical structure of 3,4-dimethoxytoluene consists of a benzene ring substituted with two methoxy groups and a methyl group, which influences its reactivity and interactions in various applications.

Flavor and Aroma Profiling

This compound has been identified as a significant volatile compound contributing to the aroma profile of certain teas, notably Pu-erh tea. Studies have shown that it plays a role in the wood-like aroma characteristic of aged teas. The compound's presence can be quantified using gas chromatography-mass spectrometry (GC-MS) techniques, which are essential for flavor profiling in food science .

| Application | Methodology | Findings |

|---|---|---|

| Aroma Profiling | GC-MS | Identified as a key contributor to the aroma of Pu-erh tea. |

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant effects. A study demonstrated that it could prevent convulsions induced by nicotine in animal models, suggesting potential therapeutic applications in treating seizure disorders. This property positions it as a candidate for further pharmacological research .

| Study Focus | Methodology | Results |

|---|---|---|

| Anticonvulsant Effects | Animal Study | Prevented nicotine-induced convulsions in mice. |

Environmental Chemistry

The compound has also been studied for its reactions in environmental contexts, particularly its interaction with ozone in aqueous media. Proposed mechanisms indicate that this compound undergoes homolytic cleavage when reacting with ozone, leading to radical formation. This research is crucial for understanding the compound's behavior in atmospheric chemistry and potential environmental impacts .

| Environmental Interaction | Mechanism | Implications |

|---|---|---|

| Ozone Reaction | Homolytic Cleavage | Insights into radical formation and environmental behavior. |

Case Study 1: Tea Aroma Analysis

In a detailed study of Japanese green tea (Sen-cha), researchers utilized volatile profiling to rank the tea based on aromatic compounds. The presence of this compound was highlighted as a significant factor influencing the sensory qualities associated with aging in tea products .

Case Study 2: Pharmacological Research

A pharmacological study focused on the anticonvulsant effects of this compound demonstrated its efficacy in preventing seizures triggered by nicotine. This research opens avenues for developing natural anticonvulsants derived from plant sources where this compound is prevalent .

作用机制

The mechanism of action of 3,4-dimethoxytoluene depends on the specific reactions it undergoes. In oxidation reactions, the methoxy groups facilitate the formation of quinones by stabilizing the intermediate species. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The table below compares 3,4-dimethoxytoluene with its structural isomers and related methoxy-substituted toluenes:

Key Research Findings

Aroma Contributions

- This compound: Imparts a stale/musty scent in Prunus mume blossoms and green/dried grass notes in smoked pork .

- 2,5-Dimethoxytoluene and 3,4,5-Trimethoxytoluene : Co-occur in truffle volatiles, contributing to complex earthy profiles .

Catalytic Fast Pyrolysis (CFP)

- This compound is a major product of creosol (4-methylguaiacol) CFP, alongside toluene and cresols, indicating demethoxylation and deoxygenation pathways .

Data Tables

Table 1: Physical Properties of Methoxy-Substituted Toluenes

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| This compound | 152.19 | 22–23 | 133–135 (50 mmHg) | 1.051 |

| 2,5-Dimethoxytoluene | 152.19 | Not reported | Not reported | Not reported |

| 3,4,5-Trimethoxytoluene | 182.21 | Not reported | Not reported | Not reported |

| 4-Methylguaiacol | 138.16 | 30–32 | 246–248 | 1.092 |

Table 2: Aroma Thresholds and Descriptors

生物活性

3,4-Dimethoxytoluene (DMT) is an organic compound that has garnered interest due to its diverse biological activities. This article explores the biological properties of DMT, including its cytotoxic effects, antimicrobial properties, and its potential in environmental applications.

This compound, also known as p-anisyl toluene, is characterized by two methoxy groups attached to a toluene ring. It can be synthesized through various methods, including the reaction of 4-methyl guaiacol with monobromomethane under alkaline conditions . This compound has been studied for its potential applications in pharmaceuticals and environmental biotechnology.

1. Cytotoxicity

Research indicates that DMT exhibits significant cytotoxic activity against various cancer cell lines. For example:

- Human Cancer Cell Lines : DMT was tested against several human cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values observed were around 16.0 µM for HepG-2 and 17.6 µM for A549, indicating moderate cytotoxicity .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cellular metabolism, although the exact mechanisms require further investigation.

2. Antimicrobial Properties

DMT has shown promising antimicrobial activity against various pathogens:

- Bacterial Inhibition : In studies, DMT demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at levels that suggest its potential as a natural antimicrobial agent .

- Fungal Activity : Additionally, DMT has been evaluated for antifungal properties, showcasing effectiveness against certain fungal strains that could be relevant in agricultural applications.

3. Environmental Applications

DMT's role in environmental biotechnology is also noteworthy:

- Biodegradation : Studies have shown that certain microbial strains can utilize DMT as a carbon source, facilitating its biodegradation in contaminated environments . This property is particularly useful in bioremediation efforts aimed at degrading toxic organic pollutants.

- Oxidation Reactions : Research indicates that DMT can undergo oxidation reactions facilitated by specific enzymes from fungi, leading to the formation of more polar metabolites which may enhance its biodegradability .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of DMT on various cancer cell lines. The results indicated that DMT significantly inhibited cell proliferation in a dose-dependent manner across multiple lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 16.0 |

| MCF-7 | 18.5 |

| A549 | 17.6 |

This data underscores the potential of DMT as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, DMT was tested against a range of bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

These findings highlight DMT's effectiveness as a broad-spectrum antimicrobial agent.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural identity of 3,4-dimethoxytoluene?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming methoxy group positions), gas chromatography-mass spectrometry (GC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis. Density (1.051 g/mL at 25°C) and refractive index (1.528) can serve as supplementary physical property validations .

Q. How is this compound utilized as an internal standard in chromatographic analyses?

- Methodology : Due to its stability and distinct retention time, it is employed in HPLC as a reference for quantifying co-eluting analytes. Calibration involves spiking known concentrations into sample matrices and comparing peak area ratios. Ensure compatibility with the mobile phase (e.g., acetonitrile/water) to avoid interference .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodology : Use protective gloves (nitrile or neoprene), safety goggles, and fume hoods to minimize exposure to vapors. In case of skin contact, wash with soap and water immediately. Store in airtight containers away from oxidizers due to its respiratory irritation potential (STOT SE 3 classification) .

Q. Which natural sources contain this compound, and how is it extracted?

- Methodology : It is a minor component in Phoenix dactylifera (date palm) essential oil and fungal extracts (e.g., Aspergillus spp.). Steam distillation or solvent extraction (e.g., hexane) followed by silica gel chromatography is used for isolation. GC-MS or LC-MS aids in profiling .

Advanced Research Questions

Q. How can operando spectroscopy resolve reaction mechanisms involving this compound in catalytic systems?

- Methodology : Use attenuated total reflection-infrared (ATR-IR) spectroscopy coupled with multivariate curve resolution-alternating least squares (MCR-ALS) to deconvolute overlapping spectral bands during reactions (e.g., oxidation to 1,4-benzoquinones). Monitor intermediate species like enol ethers or dimethoxy styrenes in real-time under controlled conditions (e.g., 200°C, 30 bar) .

Q. What computational approaches predict the rotational barriers and electronic properties of this compound?

- Methodology : Apply semi-empirical methods (e.g., CNDO/2) to calculate rotational energy barriers (kcal/mol) and electron density distribution. Compare results with experimental data from X-ray crystallography or dynamic NMR to validate conformational stability .

Q. How does enzymatic oxidation of this compound by lignin peroxidase (LiP) proceed, and what are the dimeric byproducts?

- Methodology : LiP catalyzes one-electron oxidation, generating cation radicals that dimerize via C-C or C-O coupling. Monitor reaction kinetics using UV-vis spectroscopy and identify products (e.g., biphenyl derivatives) via LC-MS or high-resolution mass spectrometry (HRMS). Contrast stability with veratryl alcohol and 1,4-dimethoxybenzene analogs .

Q. What strategies enable isotopic labeling of this compound for tracer studies in metabolic pathways?

- Methodology : Synthesize deuterated analogs (e.g., 4-Methoxy-d3-toluene-2,3,5,6-d4) via catalytic hydrogen-deuterium exchange or customized deuteration of methoxy groups. Confirm isotopic purity (>98 atom% D) using mass spectrometry and nuclear magnetic resonance (NMR) .

Q. How do solvent systems influence the catalytic oxidation of this compound to antifungal 1,4-benzoquinones?

- Methodology : Optimize reaction efficiency by testing polar aprotic solvents (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) with methyltrioxorhenium (MTO)/H2O2 catalysts. Track conversion rates via HPLC and assess antifungal activity using agar diffusion assays .

Q. What challenges arise in quantifying this compound in complex biological matrices, and how are they mitigated?

- Methodology : Matrix effects (e.g., lipid interference) can be addressed via solid-phase extraction (SPE) with C18 cartridges. Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to enhance accuracy and limit detection (LOD) to ng/mL levels .

Q. Data Contradictions and Resolution

- Boiling Point Consistency : , and 14 report boiling points at 133–135°C (50 mmHg). Ensure measurements are pressure-calibrated and validated using standard reference materials (e.g., NIST-certified thermometers) to resolve discrepancies .

- Spectral Overlaps in Reaction Monitoring : highlights challenges in ATR-IR interpretation. Cross-validate with orthogonal techniques like Raman spectroscopy or 2D correlation spectroscopy (2D-COS) to resolve ambiguities .

属性

IUPAC Name |

1,2-dimethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPMBQZAVBFUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060088 | |

| Record name | Benzene, 1,2-dimethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 22-23 deg C; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3,4-Dimethoxytoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dimethoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

494-99-5 | |

| Record name | 3,4-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dimethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349X0G2SSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。